

Navigating the Spectroscopic Landscape of 3-Methyl-5-nitropyridine: A Comparative Guide

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Compound of Interest

Compound Name: 3-Methyl-5-nitropyridine

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For researchers, scientists, and professionals in drug development, obtaining reliable reference spectroscopic data is a critical step in the characterization and quality control of chemical compounds. This guide provides a comprehensive overview of sources and methodologies for obtaining reference spectroscopic data for **3-Methyl-5-nitropyridine**. Due to the limited availability of published experimental spectra for this specific compound, this guide also offers a comparative analysis with structurally related molecules to aid in spectral interpretation and characterization.

Comparative Spectroscopic Data Analysis

While a comprehensive set of publicly available, experimentally verified spectra for **3-Methyl-5-nitropyridine** is not readily found in major databases, we can predict its spectral characteristics by comparing it with analogous compounds. The following tables summarize key spectroscopic data for **3-Methyl-5-nitropyridine** and its structural relatives, 3-Methylpyridine (also known as 3-picoline) and 4-Nitropyridine. These comparisons provide a basis for identifying the characteristic signals of the methyl and nitro functional groups on the pyridine ring.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data Comparison

Compound	1H NMR (δ , ppm)	13C NMR (δ , ppm)	Solvent
3-Methyl-5-nitropyridine (Predicted)	~2.5 (s, 3H, CH3), ~8.5-9.5 (m, 3H, Ar-H)	~18 (CH3), ~120-160 (Ar-C)	CDCl3
3-Methylpyridine (3-Picoline)	2.29 (s, 3H, CH3), 7.16-8.44 (m, 4H, Ar-H) ^[1]	18.5, 123.3, 130.4, 137.8, 147.2, 150.5	CDCl3
4-Nitropyridine	7.78 (d, 2H), 8.38 (d, 2H)	124.2, 150.8	CDCl3

Table 2: Infrared (IR) Spectroscopy Data Comparison

Compound	Key IR Absorptions (cm-1)
3-Methyl-5-nitropyridine (Predicted)	~1530-1550 (asymmetric NO ₂ stretch), ~1340-1360 (symmetric NO ₂ stretch), ~2900-3000 (C-H stretch), ~1600 (C=C stretch)
3-Methylpyridine (3-Picoline)	3020, 2950, 1590, 1480, 1430, 1030, 790, 710
4-Nitropyridine	1605, 1520 (asymmetric NO ₂ stretch), 1350 (symmetric NO ₂ stretch), 850 ^[2]

Table 3: Mass Spectrometry (MS) Data Comparison

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (Predicted/Observed)
3-Methyl-5-nitropyridine	138.04	[M-NO ₂] ⁺ , [M-O] ⁺ , pyridine ring fragments
3-Methylpyridine (3-Picoline)	93.06	92, 66, 65
Pyridine	79.04	52, 51, 50 ^[3]

Experimental Protocols

Acquiring high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrumental parameters. Below are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the chemical structure and connectivity of **3-Methyl-5-nitropyridine**.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-20 mg of the solid **3-Methyl-5-nitropyridine** sample.
 - Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.[4]
 - To ensure a homogeneous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[5]
- Instrumental Analysis:
 - Record the spectra on a Fourier Transform NMR (FT-NMR) spectrometer, for example, a 400 MHz instrument.[6]
 - For ^1H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Methyl-5-nitropyridine**, particularly the nitro group and the aromatic ring vibrations.

Methodology (KBr Pellet Method):[\[7\]](#)[\[8\]](#)

- Sample Preparation:

- Grind a small amount (1-2 mg) of the solid **3-Methyl-5-nitropyridine** sample into a fine powder using an agate mortar and pestle.
- Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.
- Transfer the mixture to a pellet press and apply high pressure to form a thin, transparent pellet.[\[7\]](#)

- Instrumental Analysis:

- Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty sample compartment to subtract atmospheric contributions (e.g., CO_2 , H_2O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Methyl-5-nitropyridine** to confirm its identity.

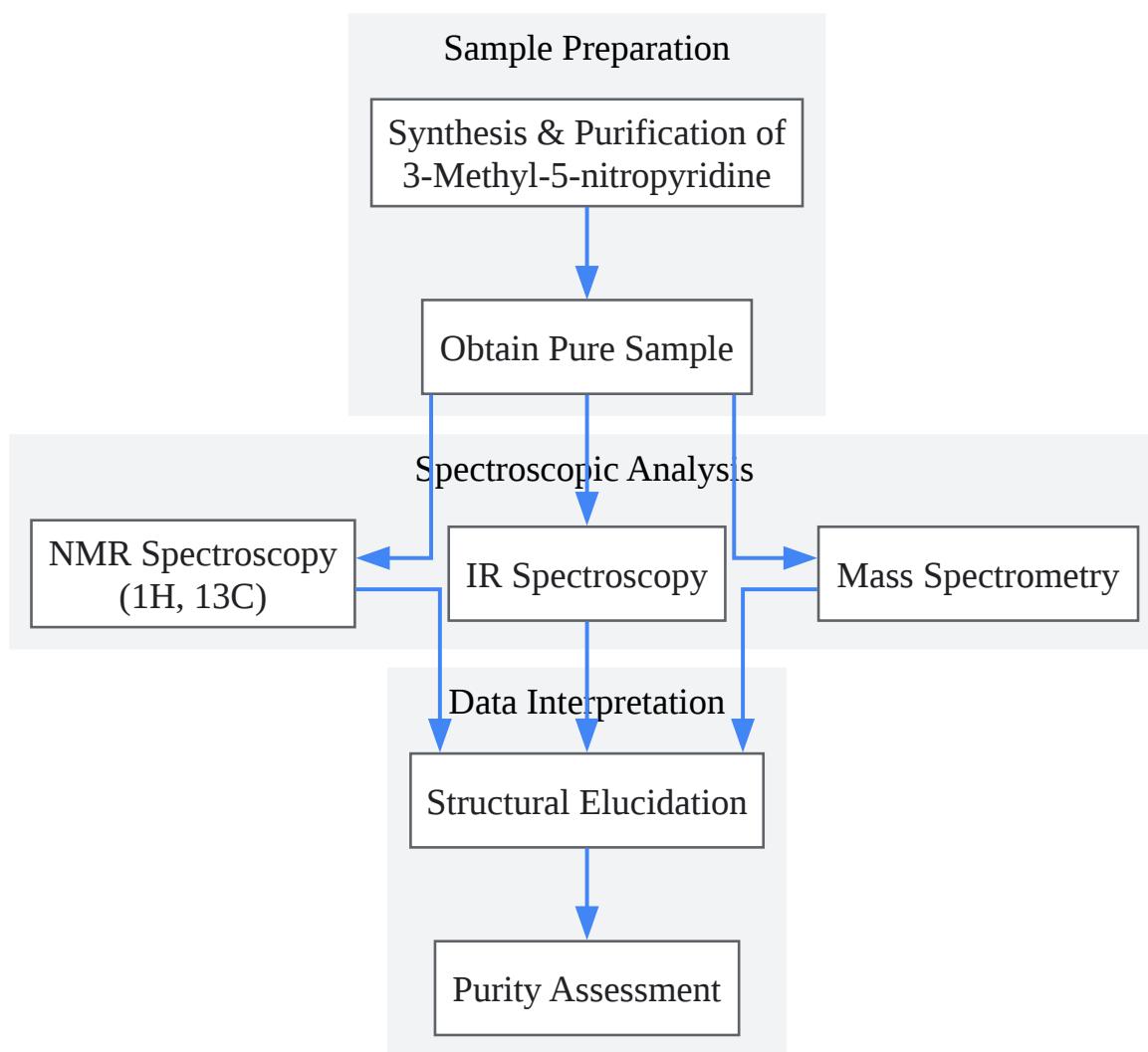
Methodology (Electron Ionization - EI):[\[9\]](#)

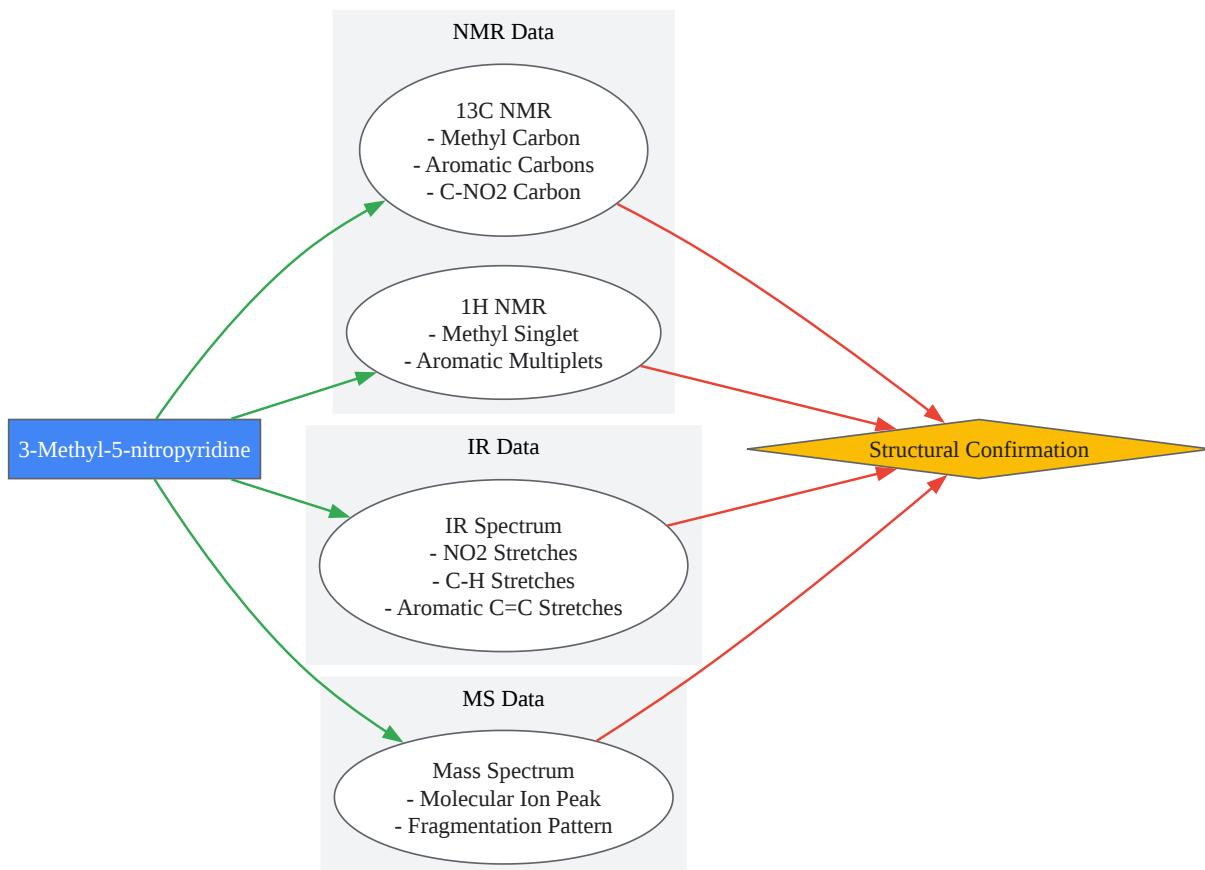
- Sample Introduction:

- Introduce a small amount of the sample into the mass spectrometer. For a volatile solid, this can be done using a direct insertion probe.
- Ionization:
 - Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion ($M+\bullet$), and induce fragmentation.[9][10]
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection:
 - An electron multiplier or other detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of ion intensity versus m/z .

Visualizing Spectroscopic Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for obtaining and interpreting spectroscopic data.





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